

# spectroscopic data (NMR, IR, MS) for 2-chloro-5-methoxynicotinic acid

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## Compound of Interest

Compound Name: 2-Chloro-5-methoxynicotinic acid

Cat. No.: B1589914

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-chloro-5-methoxynicotinic acid**

This guide provides a comprehensive analysis of the spectroscopic data for **2-chloro-5-methoxynicotinic acid**, a key intermediate in pharmaceutical and agrochemical research. As a substituted pyridine derivative, its structural elucidation relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document offers researchers and drug development professionals a detailed examination of the compound's spectral features, the rationale behind the experimental methodologies, and an authoritative interpretation of the resulting data.

## Molecular Structure and Spectroscopic Overview

**2-chloro-5-methoxynicotinic acid** possesses a pyridine ring substituted with a chlorine atom, a methoxy group, and a carboxylic acid. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control in synthetic processes.

Caption: Molecular structure of **2-chloro-5-methoxynicotinic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For **2-chloro-5-methoxynicotinic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide

invaluable information about the electronic environment of each nucleus.

## <sup>1</sup>H NMR Spectroscopy

Proton NMR reveals the number of distinct protons, their chemical environment, and their proximity to other protons. The aromatic region is of particular interest, showing two distinct signals for the protons on the pyridine ring.

Table 1: <sup>1</sup>H NMR Data for **2-chloro-5-methoxynicotinic acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~8.5	Doublet (d)	H-6
~8.0	Doublet (d)	H-4
~4.0	Singlet (s)	-OCH <sub>3</sub>
~13.0-14.0	Broad Singlet (br s)	-COOH

Note: Exact chemical shifts can vary depending on the solvent and concentration.

### Interpretation of the <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum is consistent with the proposed structure.<sup>[1]</sup> The two aromatic protons, H-4 and H-6, appear as doublets due to coupling with each other. The downfield shift of H-6 is attributed to the anisotropic effect of the adjacent nitrogen atom. The methoxy protons appear as a sharp singlet, as expected. The carboxylic acid proton is typically broad and appears significantly downfield; its presence can be confirmed by a D<sub>2</sub>O exchange experiment, which would cause the signal to disappear.

## Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.



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Caption: Standard workflow for NMR data acquisition and processing.

#### Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **2-chloro-5-methoxynicotinic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean vial. The choice of solvent is critical; DMSO-d<sub>6</sub> is often preferred for carboxylic acids to ensure the observation of the acidic proton.
- Transfer: Transfer the solution to a standard 5 mm NMR tube.
- Instrumentation: The spectra are typically recorded on a 400 or 500 MHz spectrometer.<sup>[2]</sup>
- Acquisition: Before data acquisition, the instrument is tuned and the magnetic field homogeneity is optimized (shimming). Standard pulse programs are used to acquire both <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} spectra.
- Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard, typically tetramethylsilane (TMS) at 0.00 ppm.<sup>[2]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Key IR Absorption Bands for **2-chloro-5-methoxynicotinic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium	C=C and C=N stretching (Aromatic ring)
~1280	Strong	C-O stretch (Aromatic ether & acid)
~750	Strong	C-Cl stretch

### Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. The very broad absorption band in the 2500-3300 cm<sup>-1</sup> region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[3][4] A strong, sharp peak around 1700 cm<sup>-1</sup> confirms the presence of the carbonyl (C=O) group of the carboxylic acid.[4][5] The absorptions in the 1470-1600 cm<sup>-1</sup> range are typical for the stretching vibrations of the pyridine ring. The strong band around 1280 cm<sup>-1</sup> is attributed to the C-O stretching of both the methoxy group and the carboxylic acid. Finally, a band in the fingerprint region, typically around 750 cm<sup>-1</sup>, can be assigned to the C-Cl stretching vibration.

## Experimental Protocol: FT-IR Spectroscopy

- **Sample Preparation (KBr Pellet):** Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- **Background Scan:** Record a background spectrum of the empty sample compartment to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> absorptions.
- **Sample Scan:** Record the spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range like 4000-400 cm<sup>-1</sup>.[6]

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Table 3: Mass Spectrometry Data for **2-chloro-5-methoxynicotinic acid**

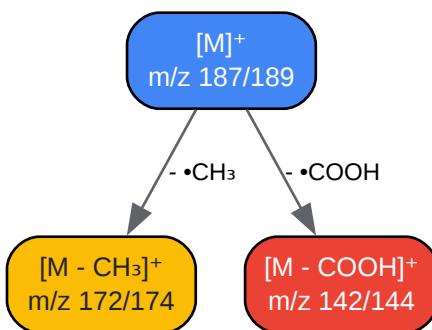
m/z (mass-to-charge)	Ion	Notes
187/189	[M] <sup>+</sup>	Molecular ion peak, showing a ~3:1 ratio due to <sup>35</sup> Cl and <sup>37</sup> Cl isotopes.
172/174	[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl radical from the methoxy group.
142/144	[M - COOH] <sup>+</sup>	Loss of the carboxylic acid group (formyl radical).

Note: The exact fragmentation pattern can depend on the ionization method used (e.g., EI, ESI).

### Interpretation of the Mass Spectrum

The most critical information from the mass spectrum is the molecular ion peak. For **2-chloro-5-methoxynicotinic acid** (C<sub>7</sub>H<sub>6</sub>ClNO<sub>3</sub>), the calculated monoisotopic mass is approximately 187.01 Da. Due to the natural abundance of chlorine isotopes (<sup>35</sup>Cl ≈ 75.8%, <sup>37</sup>Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks ([M]<sup>+</sup> and [M+2]<sup>+</sup>) at m/z 187 and 189, with a characteristic intensity ratio of roughly 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule. Common fragmentation pathways include the loss of the methyl group from the ether and the loss of the entire carboxylic acid moiety.

## Fragmentation Pathway



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Caption: Plausible fragmentation pathways in EI-MS.

## Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10  $\mu$ g/mL) in a suitable solvent like methanol or acetonitrile/water.
- Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
- Infusion: The sample solution can be directly infused into the mass spectrometer or injected via an LC system.
- Ionization: ESI generates charged droplets which, upon solvent evaporation, produce gas-phase ions. Analysis can be done in either positive or negative ion mode. For a carboxylic acid, negative mode ( $[M-H]^-$ ) is often very effective.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight). The detector records the abundance of each ion.

[7]

## Conclusion

The collective evidence from  $^1H$  NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of **2-chloro-5-methoxynicotinic acid**. The  $^1H$  NMR spectrum confirms the substitution pattern on the pyridine ring. IR spectroscopy validates the presence of the key

carboxylic acid, methoxy, and chloro functional groups. Mass spectrometry establishes the correct molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern. This comprehensive spectroscopic dataset serves as a reliable reference for researchers engaged in the synthesis and application of this important chemical entity.

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